molecular formula C16H23N5O3 B2426756 2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-11-4

2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2426756
CAS RN: 878412-11-4
M. Wt: 333.392
InChI Key: IZFWCTXHJVBRMQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For instance, the synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is complex and variable . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .


Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions. For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazole Derivatives : Imidazole derivatives, including the compound of interest, have been synthesized through various methods, such as the reaction of benzylisonitrile with diaminomaleonitrile and ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with benzylamine. These compounds can undergo further chemical reactions to yield a range of purine analogs (Alves, Proença, & Booth, 1994).

  • Condensation Reactions : The condensation of certain diethylacetals with polymethyleneimidazoles leads to derivatives that are precursors to various polymethylenepurines, which have potential applications in antiviral and antihypertensive activities (Nilov et al., 1995).

Biological and Pharmaceutical Applications

  • DNA Binding Studies : Imidazolidine derivatives, which are structurally related to the compound of interest, have shown potential in DNA binding. Their binding affinity varies with pH and substituents, impacting their potential as anti-cancer drugs (Shah et al., 2013).

  • Hypoglycemic Activity : Some imidazopyridine thiazolidine-2,4-diones, which are analogs of the compound , have been synthesized and evaluated for their hypoglycemic activity, suggesting potential therapeutic applications (Oguchi et al., 2000).

  • Antiviral Activity : Imidazo[1,2-a]-s-triazine nucleosides, another class of purine analogs, have been synthesized and evaluated for antiviral activity against various viruses, indicating potential medicinal applications (Kim et al., 1978).

  • Antiinflammatory Agents : 3-Alkyl-2-aryl-3H-naphth[1,2-d]imidazoles, structurally related to the compound , have been synthesized and tested as antiinflammatory agents, exhibiting promising results in various assays (Toja, Selva, & Schiatti, 1984).

  • Antimicrobial and Anticancer Activities : Imidazole compounds have demonstrated antimicrobial and anticancer activities, highlighting their significance in pharmaceutical research (Ramanathan, 2017).

  • Corrosion Inhibition : Imidazole derivatives have been explored for their potential as corrosion inhibitors, with some showing significant efficiency in protecting mild steel in acidic solutions (Prashanth et al., 2021).

Safety and Hazards

The safety data sheet for imidazole suggests that it may form combustible dust concentrations in air and is harmful if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-(2-methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-6-7-19-10(2)11(3)21-12-13(17-15(19)21)18(4)16(23)20(14(12)22)8-9-24-5/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFWCTXHJVBRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3163137

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